N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(12-3-4-18-9-12)16-7-10-5-13(8-15-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXCBFPXJKOYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-cyclopropylpyridine-3-carboxylic acid with thiophene-3-carboxamide under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Key Structural and Functional Insights:
- Substituent Position: 5-Position Modifications: The 5-cyclopropylpyridinylmethyl group in the target compound contrasts with 5-acetyl () or 5-cyano () substituents. While acetyl/cyano groups may enhance electronic effects, the cyclopropyl-pyridine combination likely improves target selectivity and pharmacokinetics . N-Substituents: The N-(heteroaryl)methyl group in the target compound differs from N-aryl () or N-alkyl () analogs. This may alter binding affinity to enzymes or receptors, as seen in VEGFR-2 inhibitors .
- Biological Activity: Antimicrobial vs. Metabolic Stability: Cyclopropyl groups (target compound, ) reduce oxidative metabolism compared to tert-butyl () or phenyl groups, enhancing half-life .
Synthetic Flexibility :
- Cross-coupling () and cyclization () methods dominate synthesis. The target compound’s pyridinylmethyl group may require selective alkylation or amide coupling, balancing steric hindrance and reactivity.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide is a compound characterized by its unique molecular structure, which integrates a thiophene ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C14H14N2OS
- Molecular Weight : 258.34 g/mol
- CAS Number : 2034568-67-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in various diseases.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may bind to specific receptors, triggering beneficial cellular responses that could be harnessed for therapeutic purposes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene carboxamides can inhibit the growth of various bacterial strains.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Studies
- Antimicrobial Study : A study conducted on a series of thiophene derivatives found that those containing a cyclopropyl group exhibited enhanced antimicrobial activity against Gram-positive bacteria. This suggests that the structural features of this compound may contribute to its efficacy.
- Anticancer Investigation : In a recent investigation, this compound was tested against several cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The study highlighted the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
